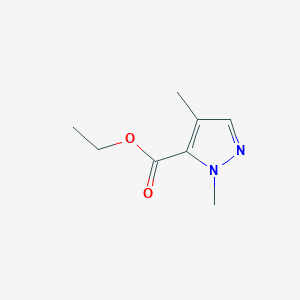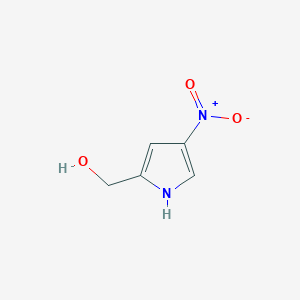
Acide (quinolin-7-yl)boronique
Vue d'ensemble
Description
Quinolin-7-ylboronic acid is an organic boronic acid compound with the molecular formula C9H8BNO2. It is a white crystalline solid that is soluble in some organic solvents such as chloroform and dimethyl sulfoxide . This compound is commonly used in organic synthesis, particularly in cross-coupling reactions.
Applications De Recherche Scientifique
Quinolin-7-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Quinolin-7-ylboronic acid is an organic boron compound . It is often used in organic synthesis reactions, particularly in cross-coupling reactions . It can act as a ligand in metal-catalyzed reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling reaction, forming C-C bond connections .
Mode of Action
The mode of action of Quinolin-7-ylboronic acid primarily involves its role as a ligand in metal-catalyzed reactions . In the Suzuki-Miyaura coupling reaction, for example, it binds to a palladium catalyst, facilitating the formation of carbon-carbon bonds . This is a crucial step in many organic synthesis processes.
Biochemical Pathways
They are particularly important in cross-coupling reactions, which are fundamental in organic synthesis .
Result of Action
The primary result of Quinolin-7-ylboronic acid’s action is the formation of carbon-carbon bonds in organic compounds . This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
The efficacy and stability of Quinolin-7-ylboronic acid can be influenced by various environmental factors. For instance, it is soluble in some organic solvents, such as chloroform and dimethyl sulfoxide . Therefore, the choice of solvent can significantly impact its reactivity and effectiveness in synthesis reactions. Additionally, it should be stored at 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
Quinolin-7-ylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the study of enzyme inhibition and protein interactions. Quinolin-7-ylboronic acid interacts with enzymes such as proteases and kinases, forming stable complexes that can inhibit or modulate their activity .
Cellular Effects
Quinolin-7-ylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to alterations in cell function. For instance, Quinolin-7-ylboronic acid can modulate the activity of kinases, which are crucial for signal transduction pathways .
Molecular Mechanism
At the molecular level, Quinolin-7-ylboronic acid exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, Quinolin-7-ylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinolin-7-ylboronic acid can change over time due to its stability and degradation. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that Quinolin-7-ylboronic acid can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of Quinolin-7-ylboronic acid vary with different dosages in animal models. At low doses, it can modulate enzyme activity without causing significant toxicity. At high doses, Quinolin-7-ylboronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating a dose-dependent relationship .
Metabolic Pathways
Quinolin-7-ylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, Quinolin-7-ylboronic acid can inhibit key enzymes in the glycolytic pathway, affecting energy production .
Transport and Distribution
Within cells and tissues, Quinolin-7-ylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. Quinolin-7-ylboronic acid can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
Quinolin-7-ylboronic acid exhibits specific subcellular localization, which can influence its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in modulating enzyme activity and cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinolin-7-ylboronic acid can be synthesized through various methods. One common method involves the reaction of quinoline with boronic acid derivatives. For example, 2-borohydride quinoline can react with aldehydes or ketones to form quinolin-7-ylboronic acid . Another method involves the use of microwave-assisted synthesis, which provides a greener and more sustainable approach .
Industrial Production Methods
Industrial production of quinolin-7-ylboronic acid typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of recyclable catalysts and solvent-free reaction conditions are often employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Quinolin-7-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-7-ylboronic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly employed, using palladium catalysts and bases like potassium acetate.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound of quinolin-7-ylboronic acid, used in the synthesis of various derivatives.
Boronic Acids: A class of compounds that includes quinolin-7-ylboronic acid, commonly used in cross-coupling reactions.
Uniqueness
Its stability and reactivity make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
quinolin-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEMBOIUHLWVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=N2)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619454 | |
| Record name | Quinolin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629644-82-2 | |
| Record name | Quinolin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)

